1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazole and thiazolo[3,2-b][1,2,4]triazole intermediates. These intermediates are then coupled with pyrrolidine-2-carboxamide under specific reaction conditions to form the final compound.
Preparation of Benzo[d]oxazole Intermediate: This step involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst.
Preparation of Thiazolo[3,2-b][1,2,4]triazole Intermediate: This intermediate is synthesized by reacting thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzo[d]oxazole and thiazolo[3,2-b][1,2,4]triazole intermediates with pyrrolidine-2-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced amines or alcohols.
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan: Known for its antimicrobial activity.
4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones: Studied for anticonvulsant activities.
Uniqueness
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide is unique due to its combination of benzo[d]oxazole and thiazolo[3,2-b][1,2,4]triazole moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c24-15(18-8-11-9-26-17-19-10-20-23(11)17)13-5-3-7-22(13)16-21-12-4-1-2-6-14(12)25-16/h1-2,4,6,9-10,13H,3,5,7-8H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPRPDZJDBSGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CSC5=NC=NN45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.